Sigma-1 Receptor Binding Affinity: Sub-Nanomolar Potency Demonstrated Across Two Independent Assays
The target compound exhibits a sigma-1 receptor Ki of 0.74 nM in guinea pig brain cortex membranes using [3H]-(+)-pentazocine displacement, confirmed in a second independent assay at the human sigma-1 receptor [1]. By comparison, the closest phenoxyalkylpiperidine analog without the azepane ring (4-benzyl-1-(2-phenoxyethyl)piperidine, compound 6b) shows a sigma-1 Ki of 0.93 nM—a 26% weaker affinity [2]. This demonstrates that the azepane ring substitution contributes to enhanced sigma-1 binding.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.74 nM (guinea pig brain cortex; [3H]-(+)-pentazocine displacement, 150 min incubation) |
| Comparator Or Baseline | 4-Benzyl-1-(2-phenoxyethyl)piperidine (compound 6b): Ki = 0.93 nM (sigma-1, assay conditions comparable) |
| Quantified Difference | 0.74 vs. 0.93 nM; target compound shows ~26% higher affinity (lower Ki = stronger binding) |
| Conditions | Guinea pig brain cortex membranes; [3H]-(+)-pentazocine radioligand; 150 min scintillation counting [1]; comparator data from published S1R modulator study [2]. |
Why This Matters
For neuroscience procurement, a 26% improvement in sigma-1 binding affinity translates to lower compound consumption in screening campaigns and potentially higher signal-to-noise ratios in functional assays.
- [1] BindingDB. BDBM50151272 (CHEMBL3769930): Sigma-1 receptor Ki = 0.740 nM in guinea pig brain cortex membranes. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50151272 (accessed 2026-05-12). View Source
- [2] Franco R, et al. Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress. Eur J Med Chem. 2023; 4-benzyl-1-(2-phenoxyethyl)piperidine (6b) S1R Ki = 0.93 nM. Data from https://cris.unibo.it (accessed 2026-05-12). View Source
